2-(4-Sulfamoylanilino)acetic acid;hydrochloride
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Overview
Description
2-(4-Sulfamoylanilino)acetic acid;hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a sulfonamide group attached to an aniline ring, which is further connected to an acetic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
The synthesis of 2-(4-Sulfamoylanilino)acetic acid;hydrochloride typically involves the reaction of 4-aminobenzenesulfonamide with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(4-Sulfamoylanilino)acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as thiols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Sulfamoylanilino)acetic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-(4-Sulfamoylanilino)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity or block receptor binding. This leads to the modulation of various biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
2-(4-Sulfamoylanilino)acetic acid;hydrochloride can be compared with other sulfonamide-containing compounds, such as:
Sulfamethoxazole: A well-known antibiotic used to treat bacterial infections.
Sulfanilamide: The parent compound of the sulfonamide class, used as an antimicrobial agent.
Sulfadiazine: Another antibiotic used in the treatment of bacterial infections.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its acetic acid moiety and hydrochloride salt form enhance its solubility and reactivity, making it suitable for a broader range of applications compared to other sulfonamide compounds.
Properties
IUPAC Name |
2-(4-sulfamoylanilino)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S.ClH/c9-15(13,14)7-3-1-6(2-4-7)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12)(H2,9,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNFBTRQDFQLMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)S(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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